Norcocaine

Overview

Description

Norcocaine is a minor metabolite of cocaine, known for being the only confirmed pharmacologically active metabolite of cocaine . It is formed through the N-demethylation of cocaine by hepatic microsomal enzymes . Despite its higher local anesthetic potential compared to cocaine, this compound is less commonly used .

Preparation Methods

Norcocaine is typically synthesized from cocaine. Several synthetic routes have been described, often involving the use of solid-phase extraction and liquid chromatography with mass spectrometry for the determination of this compound in biological samples .

Chemical Reactions Analysis

Norcocaine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzoylecgonine and other metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium fluoride, formic acid, and methanol . Major products formed from these reactions include benzoylecgonine and ecgonine methyl ester .

Scientific Research Applications

Norcocaine has several scientific research applications:

Mechanism of Action

Norcocaine exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine, which halts electrical impulse propagation . It also impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft . This results in increased dopamine availability for postsynaptic activation, contributing to its pharmacological effects .

Comparison with Similar Compounds

Norcocaine is compared with other cocaine metabolites such as:

Benzoylecgonine: A major metabolite of cocaine, considered pharmacologically inactive when administered systemically.

Ecgonine Methyl Ester: Another major metabolite, also considered pharmacologically inactive.

Cocaethylene: Formed when cocaine is consumed with alcohol, displaying pharmacological action similar to this compound.

This compound is unique in its confirmed pharmacological activity and higher local anesthetic potential compared to cocaine .

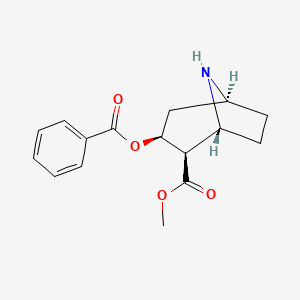

Properties

CAS No. |

18717-72-1 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate |

InChI |

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3 |

InChI Key |

RERBBBLSJAMJFJ-UHFFFAOYSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |

SMILES |

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

61585-22-6 (hydrochloride) |

Synonyms |

norcocaine norcocaine acetate, (1R-(exo,exo))-isomer norcocaine hydrochloride norcocaine, (1R-(2-endo,3-exo))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norcocaine exert its pharmacological effects?

A1: this compound, like cocaine, acts as a potent sodium channel blocker, primarily targeting the open and inactivated states of sodium channels in various tissues, including the heart and brain []. This blockage disrupts neuronal signal transmission, contributing to its stimulant and local anesthetic properties [].

Q2: Is this compound more potent than cocaine in its pharmacological effects?

A2: While both cocaine and this compound are potent sodium channel blockers, research suggests that this compound exhibits greater potency in inducing convulsions, respiratory arrest [], and altering neurochemical, heart rate, and QRS interval responses compared to cocaine in rats [].

Q3: Does this compound contribute to the overall effects observed after cocaine administration?

A3: Yes, this compound, although a minor metabolite of cocaine, contributes to the overall pharmacological effects, particularly when alcohol is co-administered. Alcohol consumption leads to the formation of cocaethylene, another active metabolite, further complicating the pharmacological profile [].

Q4: How does the presence of alcohol influence this compound formation?

A4: Alcohol co-administration alters cocaine metabolism, leading to increased this compound formation and decreased benzoylecgonine production []. Additionally, alcohol consumption results in the formation of cocaethylene, another pharmacologically active metabolite, further complicating the overall pharmacological response [].

Q5: How is this compound metabolized in the body?

A5: this compound undergoes further metabolism primarily via hepatic microsomal enzymes. It is N-hydroxylated to N-hydroxythis compound, a key step in the pathway leading to the formation of the potentially hepatotoxic metabolite, this compound nitroxide [, , , , ].

Q6: What are the pharmacokinetic differences between cocaine and this compound?

A7: this compound generally exhibits a shorter half-life compared to cocaine. In mice, the half-life of this compound and its hydroxylated metabolite, N-hydroxythis compound, was found to be significantly longer in the DBA/2lbg strain, which is more susceptible to cocaine-induced hepatotoxicity, compared to the less susceptible C57BL/6lbg strain [].

Q7: How do the pharmacokinetic properties of this compound compare to benzoylecgonine?

A8: While both compounds exhibit biexponential decay after intravenous administration, benzoylecgonine displays a much smaller volume of distribution and clearance compared to this compound and cocaine. This suggests that benzoylecgonine may persist longer in the system [].

Q8: Does chronic cocaine use affect this compound pharmacokinetics?

A9: In chronic cocaine-treated dogs, brain levels of this compound and benzoylnorecgonine were higher compared to acutely treated animals. This suggests an altered metabolic profile with chronic exposure, potentially contributing to the development of tolerance or sensitization [].

Q9: Is this compound hepatotoxic?

A10: Yes, research indicates that this compound, particularly its metabolite this compound nitroxide, contributes significantly to cocaine-induced hepatotoxicity. This compound nitroxide can induce oxidative stress and lipid peroxidation, leading to liver damage [, , , ].

Q10: What is the role of this compound nitroxide in cocaine-induced hepatotoxicity?

A11: this compound nitroxide, formed through the N-oxidation of this compound, is a reactive free radical. It participates in futile redox cycling with its precursor, N-hydroxythis compound, consuming NADPH and generating reactive oxygen species, ultimately leading to oxidative stress and liver damage [, , ].

Q11: Does this compound exhibit toxicity in organs other than the liver?

A12: While liver toxicity is a primary concern, evidence suggests that this compound and its N-oxidative metabolites may also contribute to toxicity in other organs, such as the lungs, particularly in individuals who smoke cocaine ("crack") [].

Q12: Are there any gender differences in this compound-induced hepatotoxicity?

A13: Yes, studies in mice suggest that females exhibit greater resistance to cocaine-induced hepatotoxicity compared to males. This difference is attributed to higher plasma esterase (butyrylcholinesterase) activity in females, leading to faster cocaine metabolism and lower this compound levels [].

Q13: How is this compound detected and quantified in biological samples?

A14: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various biological matrices, including plasma, urine, and hair [, , , , ]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is also employed for this purpose [].

Q14: What are the challenges in differentiating this compound incorporation into hair from external contamination?

A15: Distinguishing this compound presence in hair due to active cocaine use versus external contamination poses a significant challenge in forensic toxicology. This is particularly difficult when the contaminating cocaine contains high levels of this compound, as it can confound interpretation [, , ].

Q15: Can the presence of this compound in hair be used as a definitive marker of cocaine consumption?

A16: While this compound presence in hair can be indicative of cocaine use, it is crucial to consider potential external contamination. Relying solely on this compound levels for confirmation might lead to false-positive results, especially in individuals exposed to cocaine-contaminated environments [, , ].

Q16: How does the chemical structure of this compound compare to cocaine?

A17: this compound differs from cocaine by the absence of a methyl group on the nitrogen atom of the tropane ring. This seemingly small structural modification leads to significant differences in their pharmacological and toxicological profiles [, ].

Q17: Have any synthetic analogs of this compound been developed?

A18: Yes, several N-alkylated this compound derivatives have been synthesized and evaluated for their cocaine-like activity. These studies provide insights into the structure-activity relationships of cocaine analogs and their potential for therapeutic or research purposes [].

Q18: Are there any therapeutic applications of this compound?

A18: Currently, this compound itself does not have any approved therapeutic applications. Its potent pharmacological effects and potential for toxicity limit its use as a therapeutic agent.

Q19: Are there any ongoing research efforts to develop enzyme-based therapies for cocaine toxicity that target this compound?

A20: Yes, research is being conducted to develop efficient cocaine hydrolases, such as the mutant bacterial cocaine esterase (DM-CocE) and the highly efficient cocaine hydrolase CocH5-Fc(M6), which can hydrolyze not only cocaine but also its toxic metabolites like this compound. This approach aims to accelerate the breakdown of cocaine and its toxic metabolites, offering a potential treatment strategy for cocaine toxicity and overdose [, ].

- This compound is present in small amounts in coca leaves and can also be formed during the illicit manufacture of cocaine, particularly through the use of potassium permanganate (KMnO4) as an oxidizing agent [, ].

- The presence of this compound in illicit cocaine samples varies greatly, with reported concentrations ranging from 0.01% to 3.70% [].

- Studies in pigeons have shown that this compound fully generalizes to the discriminative stimulus effects of cocaine, indicating that it produces similar subjective effects in this species [].

- This compound, like cocaine, can constrict cerebral arterioles in newborn pigs, suggesting potential risks for cerebrovascular complications in neonates exposed to cocaine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione](/img/structure/B1214052.png)

![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)